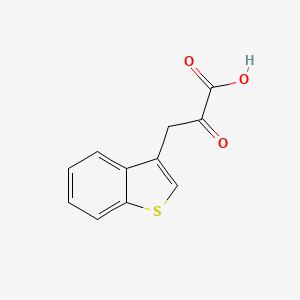

3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid” is an alanine derivative . It has a molecular formula of C11H11NO2S and a molecular weight of 221.275 . It is recognized to be beneficial as an ergogenic dietary substance .

Synthesis Analysis

The synthesis of 1-benzothiophene-3-carboxylic acid derivatives, which includes “this compound”, involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . Tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides . A series of 2-aminobenzothiophenes, including esters of 3-carboxylic acids, were obtained by a CuBr/1,10-Phen-catalyzed Ullmann cross coupling .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include Rh-catalyzed intramolecular heterocyclization and CuBr/1,10-Phen-catalyzed Ullmann cross coupling .Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 416.7±35.0 °C at 760 mmHg, and a flash point of 205.8±25.9 °C . The melting point is not available .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

- A study demonstrated the synthesis of [1]Benzothieno[2,3-b]quinolines via a transition-metal-free annulation of nitroarenes and benzo[b]thiophen-3-ylacetonitrile, showcasing the compound's utility in constructing complex heterocyclic structures (Nowacki & Wojciechowski, 2017).

- Another study involved the rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes, indicating the potential for creating diverse organic frameworks using similar core structures (Miura & Murakami, 2005).

Materials Science and Engineering

- Research on phloretic acid as an alternative to phenolation for the elaboration of polybenzoxazine highlights the possibility of using derivatives of 3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid in materials science for developing new polymers with enhanced properties (Trejo-Machin et al., 2017).

- The synthesis and application of isomerically pure benzothiophene-incorporated acceptors in nonfullerene organic solar cells demonstrate how structural manipulation of benzothiophene derivatives can significantly impact the efficiency of solar cells (Chang et al., 2019).

Potential Pharmaceutical Applications

- A study on the discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as new apoptosis inducers and potential anticancer agents showcases the therapeutic potentials of benzothiophene derivatives in cancer treatment (Zhang et al., 2005).

- The oxidative annulation of phenylglyoxylic acids with benzo[b]thiophenes for constructing benzothieno[3,2-c][2]benzopyranones indicates the role of benzothiophene derivatives in synthesizing compounds with potential medicinal properties (Wang, Yang, & Yang, 2018).

Safety and Hazards

“3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove to fresh air . In case of ingestion, it is recommended to wash out mouth with copious amounts of water for at least 15 minutes .

Propiedades

IUPAC Name |

3-(1-benzothiophen-3-yl)-2-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAASHVCMTXVXDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(methylsulfanyl)-N-[(1,2,4-oxadiazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2732855.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[ethyl(phenyl)sulfamoyl]-4-methylbenzoate](/img/structure/B2732856.png)

![8-(2-(2,6-dimethylmorpholino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732857.png)

![N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2732858.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732862.png)

![1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride](/img/structure/B2732868.png)

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)propanamide](/img/structure/B2732869.png)

![Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate](/img/structure/B2732873.png)

![(Z)-ethyl 2-((1-naphthoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2732877.png)